Structural Profiling and Synthetic Methodologies of (Z)-2-Undecene (CAS 821-96-5): A Comprehensive Technical Guide
Structural Profiling and Synthetic Methodologies of (Z)-2-Undecene (CAS 821-96-5): A Comprehensive Technical Guide
Executive Summary
(Z)-2-Undecene is a critical 11-carbon straight-chain aliphatic alkene characterized by a stereospecific cis-configured double bond at the C2 position. Recognized universally by its 1[1], this unsaturated hydrocarbon serves as a pivotal intermediate in advanced organic synthesis, pheromone production, and industrial biotransformations. This whitepaper elucidates its structural properties, thermodynamic profiles, and the mechanistic causality behind its synthesis, offering a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
Understanding the thermodynamic and physical properties of (Z)-2-Undecene is essential for optimizing reaction conditions, particularly in high-temperature metathesis and low-temperature organometallic couplings. The cis-isomer exhibits distinct steric and electronic properties compared to its trans-counterpart, directly influencing its reactivity and 2[2].
Table 1: Physicochemical and Structural Properties of (Z)-2-Undecene
| Property | Value | Causality / Significance |
| CAS Registry Number | 3[3] | Unique global identifier for the specific cis-isomer. |
| Molecular Formula | C11H22[1] | Defines the straight-chain aliphatic nature. |
| Molecular Weight | 154.29 g/mol [1] | Critical for precise stoichiometric calculations. |
| SMILES String | C/C=C\CCCCCCCC[1] | Specifies the precise (Z)-stereocenter at the C2 position. |
| Boiling Point | ~196.15 °C[3] | Dictates high-temperature distillation and purification parameters. |
| Melting Point | -66.5 °C[3] | Indicates a stable liquid state at standard ambient conditions. |
| Acentric Factor ( ω ) | 4[4] | Utilized in equations of state for predicting thermodynamic phase equilibria. |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of (Z)-2-Undecene requires strict stereocontrol to ensure the preservation or selective formation of the (Z)-configuration. We outline two primary field-proven methodologies: the Catalytic Shapiro Reaction and Organocuprate (Gilman) Coupling.
The Catalytic Shapiro Reaction
The Shapiro reaction traditionally requires stoichiometric amounts of strong bases, which can be detrimental to sensitive functional groups. However, the use of ketone phenylaziridinylhydrazones allows for a highly efficient5[5].
Mechanistic Causality: The excellent cis-selectivity (yielding up to 98% of the (Z)-isomer) is driven by regioselective deprotonation. The amide base preferentially abstracts the α -methylene hydrogen syn to the phenylaziridyl moiety. The subsequent extrusion of styrene and nitrogen gas drives the reaction forward thermodynamically, generating an alkenyllithium intermediate that is protonated to yield (Z)-2-Undecene exclusively[5][6].
Mechanistic pathway of the Catalytic Shapiro Reaction yielding (Z)-2-Undecene.
Organocuprate (Gilman) Coupling
For direct C-C bond formation with pre-existing stereocenters, the7[7] is highly effective. Reacting (Z)-1-bromopropene with lithium dioctylcuprate transfers an octyl group via a concerted oxidative addition/reductive elimination mechanism at the copper center, perfectly preserving the (Z)-geometry of the starting alkene without unwanted isomerization.
Industrial & Biological Applications
Beyond basic organic synthesis, (Z)-2-Undecene and its structural derivatives are heavily utilized in several advanced fields:
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Pheromone Synthesis: It acts as a structural analog or intermediate for complex lepidopteran sex pheromones (e.g., the summer fruit tortrix moth pheromone), where precise (Z)-stereochemistry is strictly required for biological receptor binding[6].
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Biotransformation & Polymer Precursors: In industrial biotechnology, long-chain fatty acids are subjected to biotransformation using enzymes like Baeyer-Villiger monooxygenases (BVMO) and oleic acid hydratases to yield valuable medium-chain dicarboxylic acids. A prime example is the enzymatic cleavage resulting in8[8], which is critical for synthesizing second-generation raw polymers.
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Olefin Metathesis: (Z)-2-Undecene can serve as an internal olefin substrate in 9[9] with alpha-olefins, catalyzed by Ruthenium alkylidene (Grubbs-Hoveyda) catalysts, to synthesize terminal alkenes for industrial chemistry.
Enzymatic biotransformation of long-chain fatty acids into cis-2-undecene derivatives.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of (Z)-2-Undecene.
Protocol A: Stereoselective Synthesis via Catalytic Shapiro Reaction[5]
Objective: Convert (E)-2-undecanone phenylaziridinylhydrazone to (Z)-2-Undecene with >98% stereochemical purity.
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Preparation of Hydrazone: Condense 2-undecanone with 1-amino-2-phenylaziridine in a dry solvent (e.g., anhydrous diethyl ether) to form the (E)-hydrazone intermediate.
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Catalyst Loading: Purge a Schlenk flask with Argon. Dissolve the (E)-hydrazone in anhydrous diethyl ether and cool the system to 0 °C.
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Deprotonation: Add a catalytic amount of Lithium Diisopropylamide (LDA) (0.1 to 0.3 equivalents). Causality for catalytic LDA: The phenylaziridinyl leaving group allows the alkenyllithium intermediate to abstract a proton from the amine byproduct, regenerating the lithium amide base and propagating the catalytic cycle without needing stoichiometric equivalents.
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Extrusion & Propagation: Stir the mixture at 0 °C for 1-3 hours. Monitor the evolution of nitrogen gas and the extrusion of styrene via TLC.
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Workup: Quench the reaction with cold distilled water. Extract the aqueous layer with pentane. Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Validation: Purify the crude product via silica gel column chromatography (using hexanes). Verify the cis/trans ratio (>98:2) via capillary GLC analysis.
Protocol B: C-C Coupling via Gilman Reagent[7]
Objective: Synthesize (Z)-2-Undecene from (Z)-1-bromopropene and 1-bromooctane.
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Lithiation: In an inert Argon atmosphere at -78 °C, react 1-bromooctane with 2 equivalents of lithium metal in anhydrous diethyl ether to form octyllithium.
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Cuprate Formation: Add 0.5 equivalents of purified Copper(I) Iodide (CuI) to the octyllithium solution. Stir until the solution becomes homogenous, indicating the formation of the Gilman reagent, lithium dioctylcuprate [ (C8H17)2CuLi ].
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Cross-Coupling: Slowly add 1 equivalent of (Z)-1-bromopropene to the cuprate solution at -78 °C. Causality for low temperature: Operating at -78 °C prevents the thermal decomposition of the organocuprate and completely suppresses alkene isomerization, ensuring 100% retention of the (Z)-configuration.
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Reaction Completion: Allow the reaction to slowly warm to room temperature over a period of 2 hours.
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Quenching & Isolation: Quench with an aqueous saturated solution of NH4Cl/NH4OH to complex and remove the copper salts (solution turns deep blue). Extract with diethyl ether, dry over Na2SO4 , and distill to obtain pure (Z)-2-Undecene.
References
- Chemical Properties of 2-Undecene, (Z)- (CAS 821-96-5)
- Source: Journal of the American Chemical Society (acs.org)
- Source: Google Patents (EP2835425A1)
- Source: Journal of Chemical & Engineering Data (acs.org)
- Show how to prepare (Z)-2-undecene from (Z)-1-bromopropene through the use of a lithium diorganocopper (Gilman)
- Source: Google Patents (WO2008046106A2)
- Source: AIP Publishing (aip.org)
- Cas 821-96-5,(Z)
Sources
- 1. 2-Undecene, (Z)- (CAS 821-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. homework.study.com [homework.study.com]
- 8. EP2835425A1 - Method for producing middle-chain omega-hydroxy fatty acids, alpha and omega-dicarboxylic acids, and omega-amino fatty acids from long-chain fatty acids by biotransformation - Google Patents [patents.google.com]
- 9. WO2008046106A2 - Synthesis of terminal alkenes from internal alkenes via olefin metathesis - Google Patents [patents.google.com]
